molecular formula C24H22N2O3S B2408587 (E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893314-39-1

(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2408587
CAS RN: 893314-39-1
M. Wt: 418.51
InChI Key: IJRLTKOOJGOYRX-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis Applications

One notable application of related chemical structures is in the field of multicomponent synthesis. Compounds derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, similar to the specified compound, have been synthesized through a three-component interaction with arylcarbaldehydes and active methylene nitriles. This process has led to the creation of new 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are novel products of this interaction. The ability to control the reaction selectivity through an understanding of the mechanism highlights its application in designing targeted chemical reactions for synthesizing complex molecules (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Heterocyclic System Synthesis

The compound has also been implicated in the synthesis of heterocyclic systems, a crucial area in medicinal chemistry. For instance, related compounds have been used as reagents for the preparation of various heterocyclic structures, demonstrating the versatility of these compounds in synthesizing biologically relevant molecules. This includes the synthesis of fused pyrimidinones, a class of compounds with potential biological activity, showcasing the compound's utility in developing new therapeutic agents (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Dye and Pigment Synthesis

Another application area is the development of dyes and pigments. Compounds structurally related to "(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide" have been utilized in synthesizing a range of styryl disperse dyes, novel annelated 2-aminothiophene-based azo dyes, and hydazone disperse dyes. These dyes have been studied for their coloring properties on polyester, indicating the compound's potential applications in the textile industry (Bhatti & Seshadri, 2004).

properties

IUPAC Name

(3E)-1-benzyl-3-[(3,4-dimethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-12-13-20(14-18(17)2)25-15-23-24(27)21-10-6-7-11-22(21)26(30(23,28)29)16-19-8-4-3-5-9-19/h3-15,25H,16H2,1-2H3/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRLTKOOJGOYRX-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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